Gababutin

Description

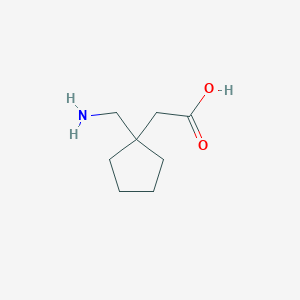

Structure

3D Structure

Properties

CAS No. |

60142-99-6 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-[1-(aminomethyl)cyclopentyl]acetic acid |

InChI |

InChI=1S/C8H15NO2/c9-6-8(5-7(10)11)3-1-2-4-8/h1-6,9H2,(H,10,11) |

InChI Key |

MKGSCDBHUPQQMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The α2δ-1 Subunit: A Primary Target for Gabapentin's Therapeutic Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin (B195806), a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed therapeutic agent for neuropathic pain and partial seizures.[1] Despite its design, gabapentin exerts its pharmacological effects not through direct interaction with GABA receptors, but by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2] This interaction is central to its mechanism of action, which involves the modulation of neurotransmitter release and synaptic plasticity. This technical guide provides a comprehensive overview of the α2δ-1 subunit as the primary target of gabapentin, detailing the quantitative aspects of their interaction, the experimental protocols used to elucidate this relationship, and the key signaling pathways involved.

Data Presentation: Quantitative Analysis of Gabapentin Binding

The affinity of gabapentin for the α2δ subunit is a critical determinant of its potency. The following table summarizes the equilibrium dissociation constants (Kd) for gabapentin binding to different α2δ subunits, highlighting the selectivity for the α2δ-1 isoform. A lower Kd value indicates a higher binding affinity.

| α2δ Subunit | Ligand | Kd (nM) | Method | Source |

| α2δ-1 | Gabapentin | ~59 | Radioligand Binding Assay | [2][3] |

| α2δ-2 | Gabapentin | ~153 | Radioligand Binding Assay | [2][3] |

| α2δ-3 | Gabapentin | No significant binding | Radioligand Binding Assay | [2][3] |

| α2δ-4 | Gabapentin | No significant binding | Not specified | [3] |

Experimental Protocols

A variety of experimental techniques have been instrumental in defining the role of the α2δ-1 subunit as the primary target of gabapentin. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay

This technique is used to quantify the binding affinity of gabapentin to the α2δ-1 subunit.

a. Materials and Reagents:

-

[³H]Gabapentin (specific activity ~20-80 Ci/mmol)

-

Unlabeled Gabapentin

-

HEPES buffer (10 mM, pH 7.4)

-

Membrane preparation containing α2δ-1 subunits (from recombinant cell lines or tissue homogenates, e.g., porcine brain cortex)[3]

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

b. Membrane Preparation:

-

From Cell Culture: Harvest cells expressing the α2δ-1 subunit. Homogenize the cells in ice-cold buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors) using a Dounce homogenizer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer.[3]

-

From Tissue: Dissect the tissue of interest (e.g., porcine brain cortex) on ice. Homogenize the tissue in a suitable buffer. Follow the same centrifugation steps as for cell culture to isolate the membrane fraction.[3]

c. Binding Assay Protocol:

-

In a 96-well plate, add increasing concentrations of [³H]Gabapentin to a fixed amount of membrane preparation (e.g., 50-100 µg of protein).

-

For determining non-specific binding, add a high concentration of unlabeled gabapentin (e.g., 10 µM) to a parallel set of wells.

-

Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

d. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each [³H]Gabapentin concentration.

-

Plot the specific binding data against the concentration of [³H]Gabapentin.

-

Analyze the data using a non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used rodent model of neuropathic pain to evaluate the analgesic effects of compounds like gabapentin.[4][5][6][7][8]

a. Surgical Procedure (Rat):

-

Anesthetize the rat (e.g., with isoflurane).[6]

-

Make a skin incision on the lateral surface of the thigh.

-

Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.[6][7][8]

-

Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.[7][8] The ligatures should be tied until they elicit a brief twitch in the respective hind limb.[7]

-

Close the muscle layer and skin with sutures.[5]

b. Behavioral Testing:

-

Mechanical Allodynia (von Frey Test): This test assesses the paw withdrawal threshold to a non-noxious mechanical stimulus.[9]

-

Place the rat on an elevated wire mesh platform.

-

Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.

-

A positive response is a sharp withdrawal of the paw.[9] The 50% withdrawal threshold is determined using the up-down method.

-

-

Thermal Hyperalgesia (Hargreaves Test): This test measures the latency of paw withdrawal from a radiant heat source.[9]

-

Place the rat in a plexiglass chamber on a glass floor.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency.[9]

-

c. Drug Administration:

-

Gabapentin or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.).[6][10]

-

Behavioral testing is performed at various time points after drug administration to assess the analgesic effect.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of gabapentin on voltage-gated calcium currents in neurons.

a. Slice Preparation:

-

Anesthetize and decapitate the animal (e.g., rat or mouse).

-

Rapidly remove the brain or spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut slices (e.g., 300 µm thick) of the desired brain region (e.g., dorsal horn of the spinal cord) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

b. Recording Protocol:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Identify neurons for recording using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.

-

Establish a whole-cell patch-clamp configuration on the selected neuron.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).

-

Elicit voltage-gated calcium currents by applying depolarizing voltage steps.

-

Bath-apply gabapentin at a known concentration and record the changes in the amplitude and kinetics of the calcium currents.

c. Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after gabapentin application.

-

Analyze the current-voltage (I-V) relationship and the kinetics of channel activation and inactivation.

Co-immunoprecipitation (Co-IP)

Co-IP is used to determine if the α2δ-1 subunit physically interacts with other proteins, such as the NMDA receptor.[11][12]

a. Cell Lysate Preparation:

-

Harvest cells or tissue expressing the proteins of interest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-α2δ-1) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

c. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-NMDA receptor subunit) to detect the co-immunoprecipitated protein.

-

Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Cell Surface Biotinylation Assay

This assay is used to quantify the amount of α2δ-1 subunit present on the cell surface and to study the effect of gabapentin on its trafficking.[13][14][15]

a. Biotinylation of Cell Surface Proteins:

-

Wash cells grown in culture with ice-cold PBS.

-

Incubate the cells with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) in ice-cold PBS for 30 minutes at 4°C with gentle agitation.[15] This step labels the primary amines of extracellular domains of surface proteins.

-

Quench the reaction by washing the cells with a quenching solution (e.g., PBS containing glycine (B1666218) or Tris).[14]

b. Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells in a suitable lysis buffer.

-

Incubate the cell lysate with streptavidin-conjugated beads (e.g., streptavidin-agarose) to capture the biotinylated proteins.

-

Wash the beads to remove non-biotinylated proteins.

c. Elution and Western Blotting:

-

Elute the captured biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody specific for the α2δ-1 subunit.

-

The intensity of the band corresponding to α2δ-1 reflects the amount of the protein present on the cell surface.

Signaling Pathways and Experimental Workflows

The interaction of gabapentin with the α2δ-1 subunit triggers a cascade of events that ultimately lead to its therapeutic effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Gabapentin's mechanism of action at the presynaptic terminal.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Conclusion

The α2δ-1 subunit of voltage-gated calcium channels stands as the primary and most critical molecular target for the therapeutic actions of gabapentin. The high-affinity and selective binding of gabapentin to this subunit initiates a cascade of downstream effects, including the inhibition of VGCC trafficking and the modulation of its interactions with other key synaptic proteins like NMDA receptors and thrombospondins. This multifaceted mechanism ultimately leads to a reduction in neurotransmitter release and a dampening of neuronal hyperexcitability, which are key contributors to neuropathic pain and seizure activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate relationship between gabapentin and the α2δ-1 subunit, paving the way for the development of more targeted and effective therapies for a range of neurological disorders.

References

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. criver.com [criver.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Chronic constriction injury in rats [bio-protocol.org]

- 7. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 8. aragen.com [aragen.com]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. α2δ-1 Is Essential for Sympathetic Output and NMDA Receptor Activity Potentiated by Angiotensin II in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface protein biotinylation [protocols.io]

- 15. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Impact of Gabapentin on GABAergic and Glutamatergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin (B195806), a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed therapeutic for epilepsy and neuropathic pain. Its mechanism of action, however, extends beyond simple GABAergic mimicry, involving a complex interplay of effects on GABA synthesis and the release of various neurotransmitters. This technical guide provides an in-depth examination of gabapentin's core mechanisms, focusing on its interaction with the α2δ subunit of voltage-gated calcium channels, its influence on GABAergic enzymes, and the subsequent impact on neurotransmitter dynamics. This document synthesizes quantitative data from key studies into structured tables for comparative analysis and presents detailed experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of gabapentin's molecular pharmacology.

Core Mechanism of Action: Binding to the α2δ Subunit

Contrary to its structural similarity to GABA, gabapentin does not bind to GABAA or GABAB receptors, nor does it significantly affect GABA reuptake.[1][2] The primary and most well-established mechanism of action of gabapentin is its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[3][4] This interaction is crucial for its therapeutic effects.

Quantitative Binding Affinity

The binding affinity of gabapentin for the α2δ subunits has been quantified in several studies. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger binding interaction.

| Subunit | Ligand | Preparation | Kd (nM) | Reference |

| α2δ-1 | [3H]Gabapentin | Porcine brain membranes | 59 | [5] |

| α2δ-2 | [3H]Gabapentin | Recombinant human | 153 | [5] |

Table 1: Binding Affinity of Gabapentin for α2δ Subunits.

Effects on Neurotransmitter Release

By binding to the α2δ subunit, gabapentin modulates the function of presynaptic VGCCs, leading to a reduction in the influx of calcium ions (Ca2+) that is essential for the vesicular release of neurotransmitters.[3][4] This results in a decrease in the release of several excitatory neurotransmitters.

Inhibition of Presynaptic Calcium Influx

The inhibitory effect of gabapentin on depolarization-evoked Ca2+ influx has been quantified, with the half-maximal inhibitory concentration (IC50) providing a measure of its potency.

| Preparation | Depolarizing Agent | Gabapentin IC50 | Maximal Inhibition | Reference |

| Rat neocortical synaptosomes | K+ | 9.7 µM | 28.6% | [6] |

| Human neocortical synaptosomes | K+ | 17 µM | 37% | [7] |

| Cultured rat dorsal root ganglion neurones | - | 167 nM | - | [8] |

Table 2: Gabapentin's Inhibition of K+-evoked Presynaptic Ca2+ Influx.

Reduction of Excitatory Neurotransmitter Release

The primary consequence of reduced presynaptic Ca2+ influx is the diminished release of excitatory neurotransmitters, most notably glutamate (B1630785). Gabapentin has also been shown to reduce the release of other neurotransmitters, such as norepinephrine (B1679862) and substance P.[7][9]

| Neurotransmitter | Preparation | Stimulus | Gabapentin Concentration | % Reduction in Release | Reference |

| Glutamate | Rat neocortical slices | K+ | 100 µM | 18% | [10] |

| Aspartate | Rat neocortical slices | K+ | 100 µM | 16% | [10] |

| Norepinephrine | Rat neocortical slices | K+ | - | 46% (maximal) | [10] |

| Norepinephrine | Rat neocortical slices | K+ (25 mM) | IC50 = 8.9 µM | - | [6] |

| Substance P | Rat spinal cord (in vivo) | Formalin injection | 200 mg/kg (IP) | Significant reduction in NK1r internalization | [9] |

Table 3: Gabapentin-induced Reduction in Neurotransmitter Release.

Modulation of GABA Synthesis

While the direct interaction with GABA receptors is negligible, evidence suggests that gabapentin can increase the synthesis of GABA.[2][11] This effect is thought to be mediated through the modulation of enzymes involved in the GABA metabolic pathway.

Stimulation of Glutamate Decarboxylase (GAD)

Several studies have indicated that gabapentin can stimulate the activity of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[11]

| Study Type | Gabapentin Concentration for GAD Stimulation | Reference |

| In vitro | 1.0 to 2.5 mM | [11] |

Table 4: Gabapentin's Effect on Glutamate Decarboxylase (GAD) Activity.

Increase in Brain GABA Levels

The stimulation of GAD activity is consistent with in vivo findings of increased GABA concentrations in the brain following gabapentin administration. These effects have been quantified using non-invasive techniques like magnetic resonance spectroscopy (MRS).

| Study Population | Gabapentin Dose | Brain Region | % Increase in GABA | Reference |

| Healthy Humans | 900 mg | Visual Cortex | 55.7% (average) | [4][12] |

| Epilepsy Patients | - | Neocortical tissue | 13% | [13] |

| Healthy Humans | 1200 mg | Occipital Cortex | 48% | [4] |

| Healthy Humans | - | Occipital Cortex | 55% | [4] |

Table 5: Gabapentin-induced Increase in Brain GABA Concentrations.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Protocol for Measuring Gabapentin-Induced Reduction in Glutamate Release from Neocortical Slices

This protocol is adapted from methodologies used to directly measure neurotransmitter release from brain tissue slices.[10][12]

1. Tissue Preparation:

-

Euthanize an adult rat according to approved institutional animal care and use committee protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 2.5 CaCl2, 1.5 MgCl2, 26 NaHCO3, 1.4 NaH2PO4, and 10 D-glucose.

-

Prepare 350-400 µm coronal slices of the neocortex using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before the experiment.

2. Glutamate Release Assay:

-

Transfer a single slice to a superfusion chamber and continuously perfuse with oxygenated aCSF at a flow rate of 1-2 mL/min.

-

Collect baseline samples of the superfusate for 20-30 minutes.

-

Induce neurotransmitter release by switching to a high-potassium (e.g., 50 mM K+) aCSF for a short period (e.g., 2 minutes). This is the first stimulation (S1).

-

Return to the normal aCSF perfusion for a washout period (e.g., 30 minutes).

-

Apply gabapentin (e.g., 100 µM) to the superfusion medium for a pre-incubation period of 15-20 minutes.

-

Repeat the high-potassium stimulation in the presence of gabapentin (S2).

-

Collect superfusate samples throughout the experiment.

3. Glutamate Quantification:

-

Analyze the collected superfusate samples for glutamate content using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection after appropriate derivatization.

-

Quantify the amount of glutamate released during S1 and S2. The effect of gabapentin is determined by the change in the S2/S1 ratio compared to control experiments without the drug.

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Measure Gabapentin's Effect on Ca2+ Channels in Dorsal Root Ganglion (DRG) Neurons

This protocol is based on established methods for recording ion channel activity in cultured neurons.[14]

1. Cell Culture:

-

Dissect dorsal root ganglia from neonatal rats and dissociate the neurons using enzymatic digestion (e.g., with collagenase and dispase).

-

Plate the dissociated neurons on coated coverslips and culture them in a suitable medium for 1-3 days.

2. Electrophysiological Recording:

-

Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution containing (in mM): 130 Choline chloride, 3 KCl, 25 TEA-Cl, 0.6 MgCl2, 5 BaCl2 (as the charge carrier for Ca2+ channels), 10 HEPES, 4 glucose, and 0.001 TTX (to block sodium channels), adjusted to pH 7.4.

-

Prepare patch pipettes with a resistance of 3-5 MΩ and fill them with an intracellular solution containing (in mM): 140 CsCl, 10 EGTA, 0.1 CaCl2, 2 MgCl2, 10 HEPES, and 2 ATP, adjusted to pH 7.2.

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit Ca2+ channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms).

3. Gabapentin Application and Data Analysis:

-

Record baseline Ca2+ currents.

-

Perfuse the recording chamber with the extracellular solution containing gabapentin at the desired concentration (e.g., 25 µM).

-

Record Ca2+ currents in the presence of gabapentin.

-

Analyze the peak current amplitude before and after gabapentin application to determine the percentage of inhibition. A dose-response curve can be generated by testing a range of gabapentin concentrations.

Conclusion

The therapeutic efficacy of gabapentin is attributable to a sophisticated and multifaceted mechanism of action. Its primary interaction with the α2δ subunit of presynaptic voltage-gated calcium channels leads to a reduction in the release of excitatory neurotransmitters, a key factor in its anticonvulsant and analgesic properties. Concurrently, evidence suggests that gabapentin can enhance GABAergic tone by stimulating the activity of glutamate decarboxylase, thereby increasing the synthesis of the brain's primary inhibitory neurotransmitter. This dual action on both the glutamatergic and GABAergic systems underscores the complexity of its pharmacology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate molecular pharmacology of gabapentin and to develop novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo monitoring of gabapentin in rats: a microdialysis study coupled to capillary electrophoresis and laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulus-dependent modulation of [(3)H]norepinephrine release from rat neocortical slices by gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of intrathecal and systemic gabapentin on spinal substance P release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gabapentin-mediated inhibition of voltage-activated Ca2+ channel currents in cultured sensory neurones is dependent on culture conditions and channel subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gabapentin’s effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Chemical Synthesis of Gabapentin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentin (B195806), a gamma-aminobutyric acid (GABA) analogue, has become a widely prescribed medication for a range of neurological disorders, most notably epilepsy and neuropathic pain. This whitepaper provides an in-depth technical exploration of the discovery and chemical synthesis of gabapentin. It details the initial therapeutic rationale, the key scientific contributions, and the evolution of its synthetic routes from initial laboratory-scale methods to more efficient industrial processes. The document includes detailed experimental protocols, quantitative data comparisons of various synthetic methodologies, and visual representations of the core chemical transformations and its primary mechanism of action. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in drug discovery and development.

The Discovery of Gabapentin: A Quest for a CNS-Penetrant GABA Analogue

Gabapentin was first synthesized in the early 1970s by the medicinal chemist Gerhard Satzinger and his team at the German pharmaceutical company Gödecke AG, which was later acquired by Parke-Davis (and subsequently Pfizer).[1][2] The primary objective of their research was to develop a lipophilic analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3]

GABA itself is a crucial inhibitory neurotransmitter in the central nervous system (CNS), and its deficiency was hypothesized to be a contributing factor in conditions like epilepsy.[1] However, the therapeutic utility of GABA is severely limited by its inability to cross the blood-brain barrier.[3] The Gödecke team aimed to overcome this limitation by designing a molecule that retained the core GABA structure but possessed enhanced lipophilicity to facilitate its passage into the CNS.

The design strategy involved the addition of a cyclohexyl group to the GABA backbone, resulting in the creation of 1-(aminomethyl)cyclohexaneacetic acid, which was later named gabapentin.[4] This structural modification successfully increased the molecule's lipophilicity, allowing it to be transported across the blood-brain barrier via the large neutral amino acid transporter (LAT1).[4]

While initially conceived as a GABA mimetic to treat spasticity and act as a muscle relaxant, the serendipitous discovery of its potent anticonvulsant properties in preclinical models shifted its developmental focus.[3][5] This led to its eventual approval by the US Food and Drug Administration (FDA) in 1993 as an adjunctive therapy for partial seizures.[5][6] Over time, its clinical applications have expanded significantly to include the management of postherpetic neuralgia, diabetic neuropathy, and other neuropathic pain conditions.[5][7]

Chemical Synthesis of Gabapentin

Several synthetic routes for gabapentin have been developed since its initial discovery. These methods have evolved to improve yield, reduce costs, and employ more environmentally benign reagents, reflecting the advancements in synthetic organic chemistry and the demands of large-scale pharmaceutical production.

The Original Satzinger Synthesis (via Hofmann Rearrangement)

The initial synthesis developed by Gerhard Satzinger and his colleagues at Gödecke AG utilized a classical Hofmann rearrangement of a cyclic imide. This multi-step process, while effective for initial studies, presented challenges for large-scale production due to the use of hazardous reagents and modest overall yields.

Experimental Protocol:

-

Step 1: Michael Addition: Cyclohexanone is reacted with two equivalents of ethyl cyanoacetate (B8463686) in the presence of a base (e.g., sodium ethoxide) to yield the corresponding dicyano diester.

-

Step 2: Krapcho Decarboxylation: The dicyano diester is then subjected to Krapcho decarboxylation conditions (e.g., heating in wet dimethyl sulfoxide (B87167) with sodium chloride) to remove one of the ester groups and yield cyclohexanediacetic acid monoamide.

-

Step 3: Imide Formation: The resulting diacid is treated with a dehydrating agent, such as acetic anhydride (B1165640), to form the corresponding cyclic imide.

-

Step 4: Hofmann Rearrangement: The cyclic imide is subjected to a Hofmann rearrangement using sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide) to yield a mixture of gabapentin and its corresponding lactam.

-

Step 5: Hydrolysis and Purification: The mixture is then hydrolyzed under acidic conditions to open the lactam ring, and gabapentin is isolated and purified, typically through recrystallization.

A simplified workflow for the original Satzinger synthesis is depicted below:

Industrial Synthesis via Lossen Rearrangement

To circumvent the use of bromine in the Hofmann rearrangement and improve overall efficiency, an alternative industrial synthesis was developed employing a Lossen rearrangement. This method generally provides higher yields and is more amenable to large-scale production.

Experimental Protocol:

-

Step 1: Condensation: Cyclohexanecarboxaldehyde is condensed with malononitrile (B47326) in the presence of a base to form 2-cyclohexylidene-malononitrile.

-

Step 2: Cyanide Addition: Hydrogen cyanide is added across the double bond of the malononitrile derivative in a Michael-type reaction to yield 2-(1-cyanocyclohexyl)malononitrile.

-

Step 3: Hydrolysis and Decarboxylation: The resulting trinitrile is subjected to acidic hydrolysis, which converts the nitrile groups to carboxylic acids and induces decarboxylation to afford cyclohexanediacetic acid.

-

Step 4: Anhydride Formation: The diacid is then converted to its cyclic anhydride by treatment with a dehydrating agent like acetic anhydride.

-

Step 5: Hydroxamic Acid Formation: The anhydride is reacted with hydroxylamine (B1172632) to form the corresponding hydroxamic acid.

-

Step 6: Lossen Rearrangement: The hydroxamic acid is treated with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to induce a Lossen rearrangement, forming an isocyanate intermediate.

-

Step 7: Hydrolysis: The isocyanate is then hydrolyzed to yield gabapentin.

A diagram illustrating the industrial synthesis via Lossen rearrangement is provided below:

Other notable synthetic approaches

Other synthetic strategies have also been reported in the literature, including methods involving the Curtius rearrangement and enzymatic resolutions to obtain enantiomerically pure forms of gabapentin, although the racemic mixture is the marketed form.

Quantitative Comparison of Synthetic Routes

The choice of a synthetic route for a pharmaceutical agent is a multifactorial decision, weighing factors such as overall yield, cost of starting materials and reagents, process safety, and environmental impact. The following table provides a comparative summary of the key quantitative aspects of the major synthetic routes to gabapentin.

| Parameter | Satzinger Synthesis (Hofmann) | Industrial Synthesis (Lossen) |

| Overall Yield | Moderate (typically 30-40%) | High (typically 60-70%) |

| Key Reagents | Bromine, Sodium Hydroxide | Hydroxylamine, Sulfonyl Chloride |

| Process Safety | Use of hazardous bromine | Generally safer reagents |

| Scalability | Challenging for large scale | More amenable to industrial scale |

| Cost-Effectiveness | Less cost-effective | More cost-effective |

Mechanism of Action: Beyond a Simple GABA Analogue

Despite its design as a GABA analogue, extensive research has revealed that gabapentin does not act directly on GABA receptors (GABA-A or GABA-B) nor does it significantly affect GABA synthesis or reuptake.[4][5] Instead, its primary mechanism of action involves binding with high affinity to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][8][9]

The α2δ-1 subunit is a key component of VGCCs, which are crucial for regulating neurotransmitter release at synapses. In pathological states such as neuropathic pain, there is an upregulation of α2δ-1 subunits in the dorsal horn of the spinal cord and dorsal root ganglia.[10] This leads to increased trafficking of VGCCs to the presynaptic membrane, resulting in excessive release of excitatory neurotransmitters like glutamate (B1630785) and substance P.

Gabapentin's binding to the α2δ-1 subunit is thought to interfere with the trafficking of these channels to the presynaptic terminal, thereby reducing the influx of calcium ions and subsequently dampening the release of excitatory neurotransmitters.[10][11] This modulation of neuronal excitability is believed to be the basis for its anticonvulsant and analgesic effects.

The signaling pathway illustrating gabapentin's primary mechanism of action is shown below:

Conclusion

The journey of gabapentin from a rationally designed GABA analogue to a blockbuster drug for epilepsy and neuropathic pain is a testament to both insightful medicinal chemistry and the serendipity inherent in drug discovery. Its synthesis has evolved from a classic laboratory method to more efficient and scalable industrial processes. Furthermore, the elucidation of its unique mechanism of action, centered on the α2δ-1 subunit of voltage-gated calcium channels, has not only provided a deeper understanding of its therapeutic effects but has also opened new avenues for the development of next-generation therapeutics for neurological disorders. This technical guide serves as a comprehensive resource, consolidating the key aspects of gabapentin's discovery, synthesis, and mechanism of action for the scientific community.

References

- 1. Gabapentin | Podcast | Chemistry World [chemistryworld.com]

- 2. acs.org [acs.org]

- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gabapentin Marches Toward Mechanism | The Scientist [the-scientist.com]

- 7. Gabapentin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacodynamics of Gabapentinoids in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabapentinoids, including gabapentin (B195806) and pregabalin, are a class of drugs widely prescribed for the management of neuropathic pain, epilepsy, and anxiety disorders. Despite their structural resemblance to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, their therapeutic effects are mediated by a high-affinity interaction with the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system (CNS). This guide provides a comprehensive overview of the pharmacodynamics of gabapentinoids, detailing their molecular target, the downstream consequences on neurotransmission, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

The principal molecular target of gabapentinoids is the α2δ auxiliary subunit of presynaptic VGCCs.[1][2][3] These channels are critical for regulating calcium influx in response to membrane depolarization, which in turn triggers the release of neurotransmitters.[1] Gabapentinoids bind with high affinity to the α2δ-1 and α2δ-2 isoforms of this subunit, with a notable absence of binding to the α2δ-3 subunit.[3][4][5] This interaction is central to their analgesic, anticonvulsant, and anxiolytic properties.[1][4]

The binding of gabapentinoids to the α2δ subunit does not directly block the calcium channel pore.[3] Instead, it is thought to modulate the trafficking and function of the VGCC complex. Chronic exposure to gabapentin has been shown to reduce the density of VGCCs at the presynaptic terminal by interfering with the trafficking of the α2δ-1 subunit from the dorsal root ganglion to the central terminals in the dorsal horn.[3][6][7] This leads to a decrease in calcium influx upon neuronal excitation.[2]

Downstream Effects on Neurotransmitter Release

By attenuating presynaptic calcium influx, gabapentinoids effectively reduce the release of several excitatory neurotransmitters, most notably glutamate (B1630785) and substance P.[2][8][9] This reduction in excitatory signaling is a key contributor to their therapeutic effects in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.[8]

Quantitative Data on Gabapentinoid Binding and Function

The affinity of gabapentinoids for their target and their functional impact on calcium channel activity have been quantified in numerous studies. The following tables summarize key quantitative data for gabapentin and pregabalin.

Table 1: Binding Affinities (Kd) of Gabapentinoids for α2δ Subunits

| Compound | α2δ Subunit | Dissociation Constant (Kd) | Method | Source |

| Gabapentin | α2δ-1 | ~59 nM | Radioligand Binding Assay | [4][5][10] |

| Gabapentin | α2δ-2 | ~153 nM | Radioligand Binding Assay | [4][5][10] |

| Pregabalin | α2δ-1 | ~6.0 nM | Radioligand Binding Assay | [11] |

| Pregabalin | α2δ-2 | ~7.2 nM | Radioligand Binding Assay | [11] |

A lower Kd value indicates a higher binding affinity.

Table 2: Functional Inhibition of Calcium Channel Currents

| Compound | Channel Type | IC50 | Experimental System | Reference |

| Gabapentin | High-Threshold VGCCs | 167 nM | Cultured Rat Dorsal Root Ganglion Neurons | [5] |

IC50 represents the concentration of the drug that inhibits 50% of the maximal response.

Signaling Pathways and Experimental Workflows

Gabapentinoid Signaling Pathway

The binding of gabapentinoids to the α2δ-1 subunit of presynaptic voltage-gated calcium channels initiates a cascade of events that culminates in reduced neurotransmitter release and decreased neuronal excitability.

Caption: Gabapentinoid mechanism of action at the presynaptic terminal.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a cornerstone for quantifying the affinity of gabapentinoids for their target α2δ subunits.

Caption: Workflow for a radioligand saturation binding assay.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing functional data on the effect of gabapentinoids on VGCCs.

Caption: Workflow for whole-cell patch-clamp recording of calcium currents.

Detailed Experimental Protocols

Radioligand Binding Assay for Gabapentin Affinity

Objective: To determine the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]Gabapentin to the α2δ subunit in a membrane preparation.

Materials and Reagents:

-

[³H]Gabapentin (specific activity 20-80 Ci/mmol)

-

Unlabeled Gabapentin

-

Membrane preparation (from porcine brain cortex or cell lines expressing α2δ subunits)

-

Assay Buffer: 10 mM HEPES, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).[12][13]

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[12]

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.[12]

-

Resuspend the pellet in assay buffer and determine the protein concentration.[12]

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate tubes for total binding and non-specific binding.

-

Total Binding: Add membrane preparation (20-50 µg protein) and varying concentrations of [³H]Gabapentin.[12]

-

Non-specific Binding: Add membrane preparation, the same concentrations of [³H]Gabapentin, and a high concentration of unlabeled Gabapentin (e.g., 10 µM).[12]

-

Incubate at room temperature for 60 minutes.[12]

-

-

Filtration and Counting:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of [³H]Gabapentin and fit the data to a one-site binding model to determine Kd and Bmax.

-

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition

Objective: To measure the inhibitory effect of a gabapentinoid on whole-cell voltage-gated calcium currents in cultured neurons.

Materials and Reagents:

-

Cultured dorsal root ganglion (DRG) neurons

-

External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with TEA-OH.[14]

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 with CsOH.[14]

-

Gabapentinoid stock solution

Procedure:

-

Cell Culture:

-

Recording Setup:

-

Transfer a coverslip with neurons to the recording chamber on a microscope stage and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.[14]

-

-

Recording:

-

Obtain a gigaohm seal (>1 GΩ) on a neuron and establish the whole-cell configuration by rupturing the membrane patch.[5][14]

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms).[14]

-

Record baseline currents.

-

Apply the gabapentinoid at various concentrations via bath perfusion and record the resulting currents.[14]

-

-

Data Analysis:

-

Measure the peak inward current amplitude before and after drug application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percent inhibition against the drug concentration and fit the data with a dose-response curve to determine the IC50.

-

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of a systemically administered gabapentinoid on the extracellular concentrations of glutamate in a specific brain region of a freely moving rodent.

Materials and Reagents:

-

Adult rat

-

Microdialysis probe and guide cannula

-

Stereotaxic apparatus

-

Artificial cerebrospinal fluid (aCSF; in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂)[8]

-

Gabapentinoid solution for injection

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Surgical Implantation:

-

Microdialysis:

-

Insert a microdialysis probe through the guide cannula in the awake, freely moving animal.[8]

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[8]

-

After a stabilization period, collect baseline dialysate samples.[8]

-

Administer the gabapentinoid (e.g., via intraperitoneal injection).[8]

-

Continue collecting dialysate samples for several hours.

-

-

Neurotransmitter Analysis:

-

Data Analysis:

-

Express the glutamate concentration in each sample as a percentage of the average baseline concentration.

-

Compare the post-drug levels to baseline to determine the effect of the gabapentinoid on glutamate release.

-

Conclusion

The pharmacodynamic profile of gabapentinoids in the central nervous system is characterized by their specific and high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction leads to a reduction in the presynaptic influx of calcium and a subsequent decrease in the release of excitatory neurotransmitters. This modulatory effect on neuronal excitability underpins their therapeutic efficacy in a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds and the development of novel therapeutics targeting this critical signaling pathway.

References

- 1. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo microdialysis for sample collection. [bio-protocol.org]

- 4. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 6. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ark-tdm.com [ark-tdm.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. conductscience.com [conductscience.com]

- 17. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of GABA: A Technical Guide to Physiological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. However, the therapeutic use of GABA itself is limited by its inability to efficiently cross the blood-brain barrier. This has led to the development of a wide range of structural analogs of GABA, designed to circumvent this limitation and modulate GABAergic neurotransmission through various mechanisms. This technical guide provides an in-depth overview of the core structural analogs of GABA, their physiological activity, mechanisms of action, and the experimental protocols used to characterize them.

Mechanisms of Action of Key GABA Analogs

The structural analogs of GABA exert their physiological effects through a variety of direct and indirect mechanisms that ultimately enhance inhibitory neurotransmission. These can be broadly categorized as follows:

-

Direct GABAA and GABAB Receptor Agonism: Some analogs, such as baclofen (B1667701) and phenibut, directly bind to and activate GABAB receptors. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the inhibition of voltage-gated calcium channels, resulting in hyperpolarization and reduced neuronal excitability.[1][2][3]

-

Inhibition of GABA Metabolism: Analogs like vigabatrin (B1682217) act by irreversibly inhibiting GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[4] This leads to an accumulation of GABA in the presynaptic neuron and an enhancement of GABAergic signaling.[4]

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): A significant class of GABA analogs, including gabapentin (B195806) and pregabalin (B1679071) (collectively known as gabapentinoids), do not act directly on GABA receptors.[5][6] Instead, they exert their effects by binding to the α2δ subunit of voltage-gated calcium channels.[7][8] This interaction is thought to reduce the release of excitatory neurotransmitters like glutamate.[7][8]

Profiles of Key GABA Analogs

Gabapentin and Pregabalin (Gabapentinoids)

Gabapentin and its more potent successor, pregabalin, are widely prescribed for the treatment of neuropathic pain, epilepsy, and anxiety disorders.[9][10] Despite being structural analogs of GABA, their primary mechanism of action does not involve direct interaction with GABA receptors.[5][6] Instead, they bind with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels.[7][11] This binding is thought to reduce calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate.[7][12]

Vigabatrin

Vigabatrin is an anticonvulsant medication used in the treatment of refractory complex partial seizures and infantile spasms.[11] Its mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme that breaks down GABA.[13][4] This leads to a significant increase in the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.[4]

Baclofen

Baclofen is a muscle relaxant and antispasmodic agent used to treat spasticity associated with multiple sclerosis and spinal cord injuries. It is a selective agonist of GABAB receptors.[1][14] Activation of GABAB receptors by baclofen leads to hyperpolarization of neurons by increasing potassium conductance and inhibiting calcium influx, which in turn reduces the release of excitatory neurotransmitters.[1][3]

Phenibut

Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[2][15] It is a derivative of GABA with a phenyl ring that allows it to cross the blood-brain barrier more readily.[16] Phenibut acts as a GABAB receptor agonist, similar to baclofen.[2][15] At higher doses, it may also have some activity at GABAA receptors.[17]

Quantitative Data on GABA Analog Activity

The following tables summarize key quantitative data regarding the binding affinities and potencies of various GABA analogs at their respective molecular targets.

| Compound | Target | Assay Type | K i (nM) | IC 50 (nM) | Reference(s) |

| Gabapentin | α2δ-1 subunit of VGCC | Radioligand Binding | 40 | [18] | |

| Pregabalin | α2δ-1 subunit of VGCC | Radioligand Binding | 32 | [18] | |

| Baclofen | GABAB Receptor | Radioligand Binding | 130 | [19] | |

| (R)-Baclofen | GABAB Receptor | Radioligand Binding | 40 | [19] | |

| Phenibut | GABAB Receptor | Radioligand Binding | 92,000 (R-phenibut) | 177,000 (racemic) | [10] |

| (R)-Phenibut | α2δ subunit of VGCC | Radioligand Binding | 23,000 | [20] | |

| (S)-Phenibut | α2δ subunit of VGCC | Radioligand Binding | 39,000 | [20] | |

| Vigabatrin | GABA Transaminase | Enzyme Inhibition | 26,000,000 | [21] |

Note: Ki and IC50 values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action discussed.

Caption: Overview of a typical GABAergic synapse.

Caption: Mechanism of action of Vigabatrin.

Caption: Mechanism of action of Gabapentinoids.

Experimental Protocols

Radioligand Binding Assay for GABAB Receptors

This protocol describes a competition binding assay to determine the affinity of a test compound for the GABAB receptor using --INVALID-LINK---Baclofen as the radioligand.

Materials:

-

Biological Sample: Rat brain membranes.

-

Radioligand: --INVALID-LINK---Baclofen (specific activity ~30-50 Ci/mmol).

-

Non-specific Binding Control: Unlabeled Baclofen (1 mM).

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and cocktail.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brains in ice-cold assay buffer. Centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three more times to remove endogenous GABA.[5] Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

-

Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of 1 mM unlabeled Baclofen.

-

Competitor: Add 50 µL of varying concentrations of the test compound.

-

-

Add 50 µL of --INVALID-LINK---Baclofen to all tubes (final concentration ~5 nM).[5]

-

Add 900 µL of the membrane preparation to each tube.

-

Incubation: Incubate the tubes at room temperature for 1.5 hours.[22]

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Currents

This protocol describes the recording of GABAA receptor-mediated currents from cultured neurons.

Materials:

-

Cells: Cultured neurons (e.g., hippocampal or cortical neurons).

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

GABAA Agonist: GABA or Muscimol.

-

Test Compound: GABA analog of interest.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (resistance 3-7 MΩ).

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

-

Pipette Preparation: Pull a glass pipette and fill it with the internal solution.

-

Cell Approach and Sealing: Under visual guidance (microscope), approach a neuron with the pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -70 mV.

-

Drug Application: Apply the GABAA agonist (e.g., 10 µM GABA) to the cell using a perfusion system to evoke an inward chloride current.

-

Compound Testing: Co-apply the test compound with the GABAA agonist to determine its effect on the GABA-evoked current. Test a range of concentrations to generate a dose-response curve.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Analyze the data to determine if the compound potentiates or inhibits the GABAA receptor response and calculate its EC50 or IC50.

Behavioral Assay: Hot Plate Test for Analgesia

This test is used to assess the analgesic properties of GABA analogs by measuring the latency of a pain response to a thermal stimulus.

Apparatus:

-

A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 1°C).

-

A transparent cylinder to confine the animal to the hot plate surface.

-

A timer.

Procedure:

-

Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Place each animal individually on the hot plate and start the timer. Measure the latency to the first sign of nociception, which can be licking a hind paw, flicking a paw, or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer the test compound (GABA analog) or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.

-

Data Analysis: Compare the post-drug latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect. The data can be expressed as the percentage of the maximum possible effect (%MPE).

Conclusion

Structural analogs of GABA represent a diverse class of therapeutic agents with significant clinical utility in a range of neurological and psychiatric disorders. Their mechanisms of action are varied, from direct receptor agonism and enzyme inhibition to indirect modulation of neurotransmitter release. A thorough understanding of their physiological activity, underpinned by robust quantitative data from well-defined experimental protocols, is essential for the continued development of novel and more effective GABAergic modulators. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of neuroscience.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. mdpi.com [mdpi.com]

- 3. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vigabatrin | Neupsy Key [neupsykey.com]

- 7. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 8. Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4 | Journal of Neuroscience [jneurosci.org]

- 9. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pregabalin - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Beyond α2δ-1: An In-depth Technical Guide to the Cellular and Molecular Targets of Gabapentin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin (B195806), a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for a range of neurological and pain disorders. While its primary and most well-characterized mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a growing body of evidence reveals that gabapentin's therapeutic efficacy may be attributed to a more complex pharmacology involving multiple cellular and molecular targets. This technical guide provides a comprehensive investigation into these non-α2δ-1 targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and drug development in this area.

Quantitative Data on Gabapentin's Interaction with Non-α2δ-1 Targets

The following tables summarize the available quantitative data for gabapentin's activity at various molecular targets beyond the α2δ-1 subunit.

| Target | Subtype(s) | Action | Quantitative Metric (EC50/IC50) | Experimental System | Reference |

| Potassium Channels | KCNQ2/3 (heteromer) | Activator | EC50 = 4.2 nM | Xenopus laevis oocytes expressing human KCNQ2 and KCNQ3 | [1] |

| KCNQ3 (homomer) | Activator | EC50 = 5.3 nM | Xenopus laevis oocytes expressing human KCNQ3 | [1] | |

| KCNQ5 (homomer) | Activator | EC50 = 1.9 nM | Xenopus laevis oocytes expressing human KCNQ5 | [1] | |

| Sodium Channels | Nav1.2 | Inhibitor | Dose-dependent reduction (57% at 30 µM) | Rat brain Nav1.2 channels expressed in a cell line | [2] |

| Persistent Sodium Current (INaP) | Inhibitor | Dose-dependent inhibition (1-20 µM) | Injured type-A dorsal root ganglion neurons from rats | [3] | |

| Calcium Channels | High-Threshold VGCCs | Inhibitor | IC50 = 167 nM | Cultured rat dorsal root ganglion (DRG) neurons | [4] |

| Target/Process | Biomarker(s) | Effect of Gabapentin | Concentration | Experimental System | Reference |

| Inflammatory Cytokines | TNF-α | Reduction | 30 µg (intrathecal) | Spinal cord of rats with spinal nerve ligation | [5] |

| IL-1β | Reduction | 30 µg (intrathecal) | Spinal cord of rats with spinal nerve ligation | [5] | |

| IL-6 | Reduction | 30 µg (intrathecal) | Spinal cord of rats with spinal nerve ligation | [5] | |

| IL-10 (anti-inflammatory) | Increase | 30 µg (intrathecal) | Spinal cord of rats with spinal nerve ligation | [5] |

Key Non-α2δ-1 Targets and Signaling Pathways

Modulation of NMDA Receptor Trafficking

Gabapentin does not directly bind to NMDA receptors but indirectly influences their function by disrupting the forward trafficking of α2δ-1-NMDA receptor complexes.[6][7] This is particularly relevant in neuropathic pain states where α2δ-1 expression is upregulated.[6] Gabapentin's action helps to normalize the increased synaptic delivery of NMDA receptors, thereby reducing neuronal hyperexcitability.[6][7][8]

Caption: Gabapentin's indirect effect on NMDA receptor trafficking.

Activation of KCNQ Potassium Channels

Gabapentin is a potent activator of specific voltage-gated potassium channels of the KCNQ family, namely KCNQ2/3, KCNQ3, and KCNQ5.[1] Activation of these channels, which are responsible for the M-current, leads to hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability. This action is thought to contribute to gabapentin's anticonvulsant and analgesic effects.

Caption: Mechanism of KCNQ channel activation by gabapentin.

Anti-inflammatory Effects via PPAR-γ and NF-κB Signaling

Gabapentin exhibits anti-inflammatory properties by activating the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[9] Activated PPAR-γ can then inhibit the activity of the pro-inflammatory transcription factor, Nuclear Factor kappa B (NF-κB), leading to a reduction in the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][9]

Caption: Gabapentin's anti-inflammatory signaling pathway.

Detailed Experimental Protocols

Electrophysiological Recording of KCNQ Channel Activity

Method: Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes.[1][10][11]

Objective: To measure the effect of gabapentin on the activity of expressed KCNQ channels.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3 for heteromeric channels, or KCNQ3 or KCNQ5 for homomeric channels). Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

-

Clamp the oocyte at a holding potential of -80 mV.

-

Apply voltage steps to elicit channel opening (e.g., depolarizing steps from -80 mV to +40 mV in 20 mV increments).

-

Record the resulting potassium currents.

-

-

Gabapentin Application:

-

Establish a stable baseline current recording.

-

Perfuse the recording chamber with the recording solution containing various concentrations of gabapentin.

-

Record the currents in the presence of gabapentin at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step in the absence and presence of gabapentin.

-

Construct dose-response curves by plotting the percentage of current potentiation against the gabapentin concentration.

-

Fit the data to a Hill equation to determine the EC50 value.

-

Measurement of Inflammatory Cytokine Levels

Method: Enzyme-Linked Immunosorbent Assay (ELISA).[5]

Objective: To quantify the levels of pro- and anti-inflammatory cytokines in tissue samples following gabapentin treatment.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples (e.g., spinal cord) in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

ELISA Procedure (for a specific cytokine, e.g., TNF-α):

-

Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Add standards of known cytokine concentrations and the prepared tissue supernatants to the wells and incubate.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.

-

Wash the plate.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cytokine concentrations to the total protein concentration of each sample.

-

Assessment of NF-κB Activation

Method: Luciferase Reporter Assay.[12][13]

Objective: To determine if gabapentin can inhibit NF-κB activation.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of various concentrations of gabapentin.

-

Include appropriate controls (vehicle-treated, activator-only).

-

-

Cell Lysis and Luciferase Assay:

-

After the treatment period, lyse the cells using a lysis buffer.

-

Transfer the cell lysates to a luminometer plate.

-

Add a luciferase substrate to the lysates.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence produced by both the firefly (NF-κB reporter) and Renilla (control) luciferases using a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample.

-

Compare the relative luciferase activity in the gabapentin-treated groups to the activator-only group to determine the extent of NF-κB inhibition.

-

Conclusion

The therapeutic profile of gabapentin is likely a composite of its interactions with multiple cellular and molecular targets. While the blockade of α2δ-1 remains a cornerstone of its mechanism, the modulation of NMDA receptor trafficking, activation of KCNQ potassium channels, and its anti-inflammatory effects through the PPAR-γ/NF-κB pathway represent significant, clinically relevant actions. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of gabapentin's multifaceted pharmacology and paving the way for the development of novel therapeutics with improved efficacy and side-effect profiles. Further investigation is warranted to fully elucidate the intricate interplay of these mechanisms in different pathological conditions.

References

- 1. Gabapentin Is a Potent Activator of KCNQ3 and KCNQ5 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the rat brain sodium channel Nav1.2 after prolonged exposure to gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gabapentin selectively reduces persistent sodium current in injured type-A dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrathecal Gabapentin Increases Interleukin-10 Expression and Inhibits Pro-Inflammatory Cytokine in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gabapentin attenuates intestinal inflammation: Role of PPAR-gamma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.amsbio.com [resources.amsbio.com]

Gabapentin's Influence on Glutamate Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which gabapentin (B195806) influences glutamate (B1630785) synthesis and signaling. While primarily known for its interaction with the α2δ-1 subunit of voltage-gated calcium channels, gabapentin also exerts direct and complex effects on key enzymes within glutamate metabolic pathways. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Indirect Modulation of Glutamate Release

Gabapentin's principal mechanism of action is not on glutamate synthesis but on its release. It binds with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[1][2] This interaction is believed to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing calcium influx upon neuronal depolarization.[3][4] The subsequent reduction in excitatory neurotransmitter release, primarily glutamate, is a cornerstone of its therapeutic effects in neuropathic pain and epilepsy.[3][5][6]

References

- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]

- 3. Gabapentin - Wikipedia [en.wikipedia.org]

- 4. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

Identification of Endogenous Ligands for the α2δ Calcium Channel Subunit: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary